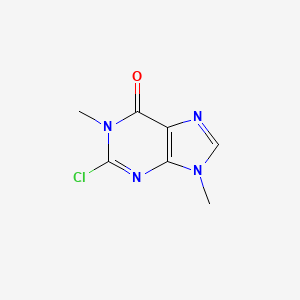

2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7ClN4O |

|---|---|

Molecular Weight |

198.61 g/mol |

IUPAC Name |

2-chloro-1,9-dimethylpurin-6-one |

InChI |

InChI=1S/C7H7ClN4O/c1-11-3-9-4-5(11)10-7(8)12(2)6(4)13/h3H,1-2H3 |

InChI Key |

IALPKTDYUAJXTF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1N=C(N(C2=O)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one

This guide provides a comprehensive framework for the structural elucidation of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one, a substituted purine derivative. Purine analogs are a cornerstone of medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] Their biological activity is intrinsically linked to their precise three-dimensional structure and electronic properties. Therefore, rigorous and unequivocal structural characterization is a critical step in the research and development pipeline for any novel purine derivative.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Foundational Physicochemical Properties

Before embarking on advanced spectroscopic analysis, it is essential to establish the fundamental properties of the target compound. These data points provide the first layer of characterization and are crucial for sample preparation and interpretation of subsequent, more complex analyses.

The molecular formula of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one is C₇H₇ClN₄. Its structure consists of a purine core with a chlorine atom at the C2 position, a carbonyl group at the C6 position, and methyl groups attached to the N1 and N9 positions.

Table 1: Key Physicochemical Properties of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one

| Property | Value | Rationale and Significance |

| Molecular Formula | C₇H₇ClN₄ | Determined by high-resolution mass spectrometry; foundational for all other analyses. |

| Monoisotopic Mass | 182.03592 Da | The exact mass is critical for high-resolution mass spectrometry (HRMS) identification.[3] |

| Molecular Weight | 182.61 g/mol | Average molecular weight used for calculating molarity and reaction stoichiometry. |

| Appearance | White to off-white solid | Physical state provides preliminary information on purity and handling requirements. |

| Storage | 2-8°C, Inert Atmosphere | Recommended for preventing degradation, especially for halogenated compounds. |

Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of a novel small molecule is not achieved by a single technique but by the convergence of data from multiple orthogonal analytical methods. Each technique provides a unique piece of the structural puzzle. The causality is clear: mass spectrometry defines the elemental composition and molecular weight, NMR spectroscopy maps the covalent bonding framework and atomic connectivity, and X-ray crystallography provides the ultimate, unambiguous 3D atomic arrangement in the solid state.

The following diagram illustrates a logical workflow for integrating these techniques.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the first-line technique post-synthesis. Its primary role is to confirm the molecular weight and elemental composition. For a halogenated compound like 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one, MS is particularly powerful due to the characteristic isotopic signature of chlorine.[4] The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in a distinctive M and M+2 peak pattern with a ~3:1 intensity ratio, providing a high-confidence indicator for the presence of a single chlorine atom.[5][6]

Expected Data: In a high-resolution mass spectrum (e.g., using a QqTOF instrument), we expect to observe molecular ions corresponding to the protonated molecule [M+H]⁺.

Table 2: Predicted HRMS Data for [C₇H₇ClN₄ + H]⁺

| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Ratio |

| [M+H]⁺ | 183.04320 | 185.04025 | ~3:1 |

Protocol 1: High-Resolution Mass Spectrometry Analysis

-

Sample Preparation: a. Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). b. Prepare a dilute solution (e.g., 10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode electrospray ionization (ESI). The acid promotes protonation.

-

Instrument Setup (ESI-QqTOF): a. Ionization Mode: ESI, Positive. b. Capillary Voltage: 3.5 - 4.5 kV. c. Mass Range: 50 - 500 m/z. d. Acquisition Mode: MS-only or Auto MS/MS to gather fragmentation data. e. Calibration: Calibrate the instrument immediately before the run using a known standard (e.g., sodium formate) to ensure high mass accuracy.

-

Data Analysis: a. Identify the molecular ion cluster for [M+H]⁺. b. Verify the m/z values are within a narrow tolerance (e.g., < 5 ppm) of the calculated exact masses. c. Confirm that the isotopic pattern and intensity ratio (~3:1) for the M and M+2 peaks match the theoretical pattern for a monochlorinated compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: While MS provides the formula, NMR spectroscopy reveals the atomic connectivity. For this molecule, ¹H NMR is used to identify and integrate the distinct proton signals from the two methyl groups and the C8-H proton on the purine ring. ¹³C NMR is used to detect all seven carbon atoms, with their chemical shifts indicating their electronic environment (e.g., carbonyl, aromatic, aliphatic). The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical and depends on the compound's solubility. NMR is one of the most important tools for investigating molecular topology at the atomic level.[7]

Expected Data: The chemical shifts are predictive based on the electron-withdrawing and -donating effects of the substituents on the purine core.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Position | Predicted Shift (ppm) | Rationale |

| ¹H | N1-CH₃ | ~3.4 | Methyl group on a nitrogen atom in the pyrimidine ring. |

| ¹H | N9-CH₃ | ~3.8 | Methyl group on a nitrogen atom in the imidazole ring. |

| ¹H | C8-H | ~8.0 | Aromatic proton on the imidazole part of the purine ring. |

| ¹³C | C2 | ~151 | Carbon bearing an electron-withdrawing chlorine atom. |

| ¹³C | C4 | ~150 | Aromatic carbon adjacent to nitrogens. |

| ¹³C | C5 | ~115 | Aromatic carbon fused between the two rings. |

| ¹³C | C6 | ~155 | Carbonyl carbon, significantly downfield. |

| ¹³C | C8 | ~145 | Aromatic carbon bearing the C8-H proton. |

| ¹³C | N1-CH₃ | ~30 | Aliphatic methyl carbon. |

| ¹³C | N9-CH₃ | ~35 | Aliphatic methyl carbon. |

Protocol 2: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: a. Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. b. Ensure the sample is fully dissolved to achieve sharp, well-resolved peaks.

-

Instrument Setup (e.g., 400 MHz Spectrometer): a. Tune and shim the probe for the specific sample and solvent to optimize magnetic field homogeneity. b. Acquire a standard ¹H spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. c. Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans due to the low natural abundance of ¹³C.

-

Data Processing and Interpretation: a. Process the spectra (Fourier transform, phase correction, baseline correction). b. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). c. Integrate the ¹H signals to confirm the proton ratio (3H : 3H : 1H). d. Assign the peaks in both spectra based on expected chemical shifts, multiplicities, and, if necessary, 2D NMR experiments (e.g., HSQC to correlate protons with their directly attached carbons).

X-ray Crystallography

Expertise & Rationale: X-ray crystallography provides the definitive, unambiguous proof of structure by determining the precise spatial arrangement of atoms in a single crystal.[8][9] It is considered the gold standard for structural elucidation. The primary challenge and critical step for this technique is growing a high-quality, single crystal suitable for diffraction. The resulting 3D model confirms not only the connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state.

Protocol 3: Single-Crystal X-ray Diffraction

-

Crystal Growth (Self-Validating Step): a. The ability to grow well-ordered crystals is in itself an indicator of high sample purity. b. Method: Slow evaporation is a common and effective technique. Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation. c. Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks at a constant temperature. d. Other methods to explore include vapor diffusion (solvent/anti-solvent system) or slow cooling of a saturated solution.

-

Data Collection: a. Carefully select and mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer. b. Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage. c. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

-

Structure Solution and Refinement: a. Process the diffraction data to obtain a set of structure factors. b. Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and atomic model. c. Refine the model against the experimental data, adjusting atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors. d. The final refined structure provides a complete 3D model of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one.

Conclusion

The structural analysis of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one requires a multi-faceted analytical approach. By logically integrating data from mass spectrometry, NMR spectroscopy, and X-ray crystallography, researchers can achieve an unequivocal and robust structural assignment. This systematic, evidence-based workflow is fundamental to ensuring the scientific integrity of subsequent research and development efforts in medicinal chemistry and drug discovery.

References

- BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

-

Coburn, W. C., Jr., Thorpe, M. C., Montgomery, J. A., & Hewson, K. (n.d.). Correlation of the Proton Magnetic Resonance Chemical Shifts of Substituted Purines with Reactivity Parameters. II. 6-Substituted Purines. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Dračínský, M., & Marek, R. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. PubMed. Retrieved from [Link]

-

Dračínský, M., & Marek, R. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. ResearchGate. Retrieved from [Link]

-

Gagnon, K. J., et al. (2020). Revealing the Crystal Structure of the Purine Base Xanthine with 3D Electron Diffraction. ChemRxiv. Retrieved from [Link]

-

Guan, L., et al. (2010). Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis. The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]

-

LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-6,9-dimethyl-9h-purine. Retrieved from [Link]

-

Remaud, G., et al. (2002). and N -substituted purine derivatives: a 15N NMR study. Wiley Online Library. Retrieved from [Link]

-

Tözser, J., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. PMC. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-chloro-6,9-dimethyl-9h-purine (C7H7ClN4) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one: Molecular Characteristics, Physicochemical Properties, and Analytical Methodologies

This technical guide provides a comprehensive overview of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one, a substituted purine derivative of significant interest in medicinal chemistry and drug development. As a member of the chlorinated purine family, this compound serves as a versatile synthetic intermediate for creating a diverse range of bioactive molecules, including kinase inhibitors and adenosine receptor antagonists.

This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's core properties, methodologies for its characterization, and insights into its chemical behavior. Due to the limited availability of specific experimental data for this exact isomer in publicly accessible literature, this guide integrates calculated data, information on closely related analogs, and standardized, field-proven experimental protocols to ensure a robust and practical resource.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one belongs to the class of N-methylated xanthine derivatives, which are noted for their diverse biological activities. The introduction of a chlorine atom at the C2 position and methyl groups at the N1 and N9 positions significantly influences the molecule's electronic distribution, solubility, and metabolic stability, making it a valuable scaffold in synthetic chemistry.

Molecular Structure and Calculated Properties

The structural framework consists of a purine core with a ketone group at C6, a chlorine atom at C2, and methyl groups at the N1 and N9 positions.

Caption: Molecular structure of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one.

Quantitative data for the molecule, including its molecular formula and weight, are summarized below. While some vendors list a compound with a similar name (2-Chloro-1,8-dimethyl-6,7-dihydro-1H-purin-6-one, CAS 167299-08-3), the structure and nomenclature can be inconsistent.[1] The properties listed here are based on the canonical structure of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₄O | Calculated |

| Molecular Weight | 198.61 g/mol | Calculated[1] |

| Canonical SMILES | CN1C(=O)C2=C(N=C(Cl)N1)N(C=N2)C | Calculated |

| InChI Key | (Predicted) | Calculated |

| Topological Polar Surface Area (TPSA) | 63.57 Ų | Calculated[1] |

| logP (Octanol-Water Partition Coefficient) | 0.618 | Calculated[1] |

| Hydrogen Bond Donors | 0 | Calculated[1] |

| Hydrogen Bond Acceptors | 4 | Calculated[1] |

Note: These properties are computationally derived and await experimental verification.

Physicochemical Properties: Experimental Data and Analogs

The physical properties of a compound are critical for its handling, formulation, and application in experimental settings. Direct experimental data for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one is scarce. Therefore, we present data from closely related analogs to provide an informed estimate of its expected properties.

Melting Point

The melting point is a crucial indicator of purity. For pure crystalline substances, a sharp melting range of 1-2°C is expected.[2] Impurities typically cause a depression and broadening of the melting range.

-

2-Chloro-9-methyl-9H-purine: 129-130 °C[3]

-

9-Benzyl-2-chloro-6-methylpurine: 103-105 °C[4]

-

2-Chloro-6-methyl-9H-purine: 255-258 °C[4]

Expert Insight: The significant variation in melting points among these analogs highlights the profound impact of substitution patterns on crystal lattice energy. The N1- and N9-dimethyl substitution in the target compound, compared to the analogs, is expected to result in a distinct melting point, likely a crystalline solid at room temperature.

Solubility

Solubility is a key determinant of a compound's utility in various assays and synthetic reactions. The principle of "like dissolves like" is the guiding tenet for solvent selection.[5] Polar compounds dissolve in polar solvents, while nonpolar compounds favor nonpolar solvents.[6]

-

6-Chloropurine: Soluble in DMSO and dimethylformamide (approx. 10 mg/mL).[7]

-

Acyclovir (a related purine derivative): Soluble in DMSO; very slightly soluble in ethanol; practically insoluble in chloroform.[8][9]

Predicted Solubility Profile for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one: Based on its structure—a moderately polar purinone core with nonpolar methyl and chloro substituents—the compound is anticipated to exhibit good solubility in polar aprotic solvents like DMSO and DMF. Its solubility in alcohols like ethanol and methanol is expected to be moderate, while it is likely to be poorly soluble in water and nonpolar solvents such as hexanes.

Analytical Characterization: Spectroscopic Data

Spectroscopic analysis is indispensable for confirming the chemical identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[10]

Expected ¹H NMR Chemical Shifts (Predicted):

-

N1-CH₃: A singlet expected around 3.4-3.8 ppm.

-

N9-CH₃: A singlet expected around 3.8-4.2 ppm.

-

C8-H: A singlet expected around 7.8-8.5 ppm.

Expected ¹³C NMR Chemical Shifts (Predicted): The predicted chemical shifts for the carbon atoms in the purine ring system provide a unique fingerprint for the molecule.

-

N1-CH₃: ~30-35 ppm

-

N9-CH₃: ~35-40 ppm

-

C2, C4, C5, C6, C8: These aromatic and carbonyl carbons are expected to resonate in the region of 110-165 ppm.

Expert Insight: The precise chemical shifts are influenced by the solvent used.[11] For N-methylated purines, methylation typically induces a downfield shift in the signals of adjacent carbons and protons, a key diagnostic feature in structural confirmation.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. For 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one, the mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.

Experimental Protocols

The following section details standardized, field-proven methodologies for the determination of the key physical and spectroscopic properties discussed above. These protocols are designed to be self-validating systems, ensuring accuracy and reproducibility.

Workflow for Physicochemical Characterization

Sources

- 1. chemscene.com [chemscene.com]

- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 3. americanelements.com [americanelements.com]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Synthesis, physical and chemical properties of 7-methylxanthine derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 9. 2-amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-6H-purin-6-one [chemister.ru]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. mdpi.com [mdpi.com]

- 12. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physical properties and chemical reactivity of 8-(methylthio)hypoxanthines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Solubility Profile and Thermodynamic Behavior of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one in Organic Solvents

Core Directive: Structural & Thermodynamic Causality

The compound 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one (CDMP) is a highly functionalized, electron-deficient purine scaffold frequently utilized as a synthetic intermediate in drug discovery, particularly for kinase inhibitors and antiviral agents. To predict and manipulate its solubility across different organic solvents, one must analyze how its specific substitution pattern disrupts the traditional purine crystal lattice.

In unsubstituted purines, strong intermolecular hydrogen bonds (specifically N-H···N and N-H···O interactions) result in exceptionally high crystal lattice energies, rendering them notoriously insoluble in most organic media. However, CDMP possesses a unique structural profile:

-

Elimination of H-Bond Donors: The dimethylation at the N1 and N9 positions completely removes the primary hydrogen bond donors typically found in the purine ring.

-

Enhanced Dispersion Forces: The C2-chlorine atom introduces a lipophilic, electron-withdrawing handle that increases the molecule's polarizability.

-

H-Bond Acceptor Dominance: The C6-carbonyl and the bare N3/N7 nitrogens act strictly as hydrogen bond acceptors.

According to the 1[1], the absence of hydrogen-bond donation (

Quantitative Solubility Matrix

The following table summarizes the predictive thermodynamic solubility of CDMP at 25°C across major organic solvent classes, grounded in its physicochemical profile.

| Solvent Class | Representative Solvents | Estimated Solubility (25°C) | Primary Solvation Mechanism |

| Polar Aprotic | DMF, DMSO, NMP | > 100 mg/mL | Strong dipole-dipole alignment with the C6-carbonyl; optimal |

| Chlorinated | Dichloromethane (DCM), Chloroform | 50 - 100 mg/mL | Favorable dispersion forces ( |

| Ethers / Esters | Ethyl Acetate (EtOAc), THF | 10 - 50 mg/mL | Moderate dipole interactions; highly suitable as primary solvents for anti-solvent crystallization. |

| Alcohols | Methanol, Ethanol, Isopropanol | 5 - 20 mg/mL | Weak H-bond donation from solvent to the C6-carbonyl; limited by solvent self-association. |

| Non-Polar | Heptane, Toluene | < 1 mg/mL | Complete thermodynamic mismatch in polar and hydrogen-bonding parameters. |

| Aqueous | Water | < 0.1 mg/mL | High hydrophobic penalty due to N-methyl groups and C2-chlorine. |

Self-Validating Experimental Protocol: The Modified Shake-Flask Method

To generate reliable, scale-up-ready data, solubility must be determined as a true thermodynamic equilibrium rather than a kinetic "cloud point" estimation. The following protocol is a self-validating adaptation of the2[2], specifically engineered for hydrophobic solid intermediates[3].

Step-by-Step Methodology

-

Preparation & Saturation: Add an excess of crystalline CDMP (e.g., 500 mg) to 5 mL of the target organic solvent in a sealed, thermojacketed glass vial. Causality Note: The visible presence of an excess solid phase is strictly mandatory to ensure the system can reach thermodynamic equilibrium[3].

-

Equilibration: Agitate the suspension using a magnetic stirrer at a strictly controlled 25.0 ± 0.1 °C for 72 hours. While vigorous agitation reduces the diffusion boundary layer, true equilibrium requires extended time to overcome the crystal lattice energy barrier.

-

Phase Separation: Transfer a 1 mL aliquot to a temperature-controlled centrifuge. Centrifuge at 10,000 RPM for 15 minutes to pellet undissolved microcrystals. Crucial Insight: Filtration is explicitly avoided for highly lipophilic compounds, as microcrystals can pass through standard 0.45 µm PTFE filters, leading to a false overestimation of solubility[2].

-

Quantification: Dilute the clear supernatant into the mobile phase and quantify the dissolved CDMP concentration using HPLC-UV against a validated calibration curve.

-

Self-Validation (Solid-State Verification): Isolate the residual solid from the pellet and analyze it via X-Ray Powder Diffraction (XRPD). Trustworthiness Check: If the XRPD pattern differs from the input material, a solvate or new polymorph has formed during the 72-hour window. The measured solubility then corresponds to this new phase, not the original input material.

Fig 1: Self-validating shake-flask workflow for thermodynamic solubility determination.

Process Chemistry Applications: Solvent Selection Strategy

The empirical solubility profile of CDMP directly dictates the process chemistry strategy for downstream pharmaceutical development.

-

Reaction Solvent Selection: The electron-deficient C2-chlorine is highly susceptible to 4[4]. Reactions utilizing amines or alkoxides to displace the chlorine are optimally performed in DMF or DMSO. CDMP's high solubility in these polar aprotic solvents ensures a homogeneous reaction mixture, maximizing reaction kinetics and conversion rates.

-

Purification & Crystallization: For isolation, a solvent/anti-solvent crystallization strategy is highly effective. CDMP can be dissolved in a primary solvent like DCM or EtOAc (where it exhibits moderate-to-high solubility), followed by the controlled addition of an anti-solvent like heptane to force precipitation. Alternatively, alcohols (e.g., isopropanol) offer a steep temperature-dependent solubility curve, making them ideal candidates for cooling crystallization.

Fig 2: Solvent selection decision tree for CDMP based on process chemistry applications.

References

-

BenchChem. 2-Chloro-N,N-dimethyl-9H-purin-6-amine (Nucleophilic Substitution Reaction Pathways). 4

-

Prof Steven Abbott. HSP Basics | Practical Solubility Science (Hansen Solubility Parameters). 1

-

Technical University of Denmark (DTU). Determining the water solubility of difficult-to-test substances A tutorial review (OECD Guidelines). 2

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?3

Sources

The Privileged Pharmacophore: Therapeutic Potential and Preclinical Development of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one

Executive Summary

In modern rational drug design, the identification of a versatile, structurally rigid scaffold is paramount. 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one (CAS: 91588-90-8) is not a finalized active pharmaceutical ingredient (API), but rather a highly optimized, privileged building block. By strategically modifying the endogenous purine core, this molecule provides a precise spatial geometry that serves as a master template for developing kinase inhibitors, phosphodiesterase (PDE) modulators, and G-protein-coupled receptor (GPCR) antagonists. This technical guide explores the structural rationale, target landscape, and self-validating preclinical workflows associated with this powerful pharmacophore.

Structural Rationale & Pharmacophore Analysis

The therapeutic utility of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one is dictated by three engineered structural features:

-

Tautomeric Restriction via 1,9-Dimethylation: In natural guanine or hypoxanthine, protons continuously shuttle between the N1, N3, N7, and N9 positions. Methylation at N1 and N9 permanently locks the molecule into a specific 6-oxo configuration. This restriction eliminates hydrogen-bond donor capacity at these nitrogens, significantly reducing the topological polar surface area (tPSA) to enhance membrane permeability. Furthermore, it forces the C6 carbonyl to act strictly as a hydrogen-bond acceptor, a critical requirement for selective binding in the hinge region of kinases[1].

-

The C2-Chloro Electrophilic Hub: The chlorine atom at the C2 position is highly activated by the electron-withdrawing nature of the adjacent N1, N3 atoms, and the conjugated C6 carbonyl. This creates an ideal electrophilic center for late-stage Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling, allowing researchers to rapidly generate libraries of 2-amino or 2-aryl derivatives[2].

-

Conformational Mimicry: The 6-oxopurine core perfectly mimics the endogenous substrates of ATP-binding proteins and cyclic nucleotide targets (cAMP/cGMP), providing a natural affinity for nucleotide-binding pockets while the synthetic substitutions drive target specificity.

Logical workflow from the 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one scaffold to therapeutic outcomes.

Target Landscape and Therapeutic Potential

Kinase Inhibition (Oncology & Immunology)

Purine derivatives are foundational to kinase inhibitor design. By functionalizing the C2 position of the 1,9-dimethyl-6-oxopurine scaffold with bulky anilines or cycloalkylamines, researchers can target the ATP-binding site of various kinases:

-

Cyclin-Dependent Kinases (CDKs): Structure-based design has shown that polar substitutions at the C6 and C2 positions of the purine ring yield highly potent CDK2 inhibitors (e.g., IC50 values < 0.02 μM), which are critical for arresting the cell cycle in triple-negative breast cancer[1].

-

Phosphoglycerate Kinase 1 (PGK1): Recent optimizations of purine derivatives have yielded potent, orally bioavailable PGK1 inhibitors. These compounds demonstrate high selectivity across kinomes and offer a novel therapeutic mechanism for treating Inflammatory Bowel Disease (IBD)[2].

-

Multi-Targeted Tyrosine Kinases: Halogenated purine and pyrrolo[2,3-d]pyrimidine derivatives exhibit exceptional multi-kinase inhibition (e.g., EGFR, VEGFR2), acting as potent apoptosis inducers in aggressive tumor models[3].

GPCR Modulation (Neuropsychiatry)

Beyond kinases, the 6-oxopurine core is highly effective at modulating G-protein-coupled receptors. Extensive structure-activity relationship (SAR) studies have demonstrated that 1,2,3,7-tetrahydro-6H-purin-6-one and related derivatives act as highly potent and selective Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists. These compounds effectively block the hypothalamic-pituitary-adrenal (HPA) axis stress response, offering significant therapeutic potential for anxiety and major depressive disorders[4].

Quantitative Data Summary

The table below synthesizes representative pharmacological data for derivatives synthesized from 6-oxopurine and related halogenated purine scaffolds, illustrating the broad therapeutic window of this chemical space.

| Scaffold Derivative Class | Primary Target | Representative IC50 (nM) | Primary Therapeutic Indication | Reference |

| 6-Oxopurine (CRF1 Antagonist) | CRF1 Receptor | 5.4 nM | Anxiety / Depression | [4] |

| 2-Amino-Purine Derivative | CDK2 | 19.0 nM | Triple-Negative Breast Cancer | [1] |

| Halogenated Pyrrolo-pyrimidine | EGFR / VEGFR2 | 79.0 nM | Solid Tumors / Apoptosis | [3] |

| 2-Substituted Purine Derivative | PGK1 | 332.1 nM | Inflammatory Bowel Disease | [2] |

Self-Validating Experimental Protocols (E-E-A-T)

To translate this scaffold into viable drug candidates, robust and reproducible methodologies are required. The following protocols emphasize the mechanistic causality behind each step and include built-in validation metrics.

Protocol A: Regioselective SNAr Functionalization at the C2 Position

This workflow details the substitution of the 2-chloro group with a primary aliphatic amine to generate a target-specific kinase inhibitor.

-

Reaction Assembly: In a dry, argon-purged Schlenk flask, dissolve 1.0 eq of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one in anhydrous 1-butanol (0.2 M). Add 1.5 eq of the desired nucleophilic amine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

-

Causality Checkpoint: 1-butanol is selected because its high boiling point (117°C) provides the necessary thermal energy to overcome the activation barrier of the electron-rich purine ring. DIPEA is utilized as a sterically hindered, non-nucleophilic base; it efficiently scavenges the HCl byproduct without competing with the primary amine for the C2 electrophilic site.

-

-

Thermal Activation: Heat the reaction mixture to 110°C under reflux for 12–18 hours. Monitor progression via TLC (DCM:MeOH, 95:5).

-

Workup & Isolation: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and saturated aqueous NaHCO3. Extract the organic layer, dry over anhydrous Na2SO4, and purify via flash column chromatography.

-

Validation & Quality Control (Self-Validating System):

-

Perform LC-MS analysis. The protocol is considered successful only if the isolated product exhibits a purity of >95% (UV 254 nm) and the mass spectrum confirms the exact mass shift corresponding to the loss of chlorine (-35.45 Da) and the addition of the amine.

-

Perform 1H-NMR. The disappearance of the highly deshielded amine protons (if applicable) and shifts in the N1/N9 methyl singlets validate successful C2 conjugation.

-

Protocol B: High-Throughput Kinase Selectivity Profiling (ADP-Glo Assay)

Once the derivative is synthesized, its efficacy and selectivity against targets like CDK2 or PGK1 must be quantified.

-

Reagent Preparation: Prepare a 384-well microplate. Dilute the synthesized purine derivative in 100% DMSO to create a 10-point dose-response curve (ranging from 10 μM to 0.5 nM).

-

Enzyme Incubation: Add 2 μL of the target kinase (e.g., CDK2/Cyclin E) in assay buffer to each well. Add 1 μL of the compound dilution. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

-

Reaction Initiation: Add 2 μL of ultra-pure ATP and the specific peptide substrate to initiate the kinase reaction. Incubate for 60 minutes.

-

Causality Checkpoint: Ultra-pure ATP is strictly required. Standard ATP preparations often contain trace amounts of ADP. Because this assay measures ADP accumulation, contaminating ADP will create a high background signal, severely compressing the dynamic range of the assay.

-

-

Signal Generation: Add 5 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 10 μL of Kinase Detection Reagent to convert the newly synthesized ADP into a luminescent signal via luciferase.

-

Validation & Quality Control (Self-Validating System):

-

Read luminescence on a microplate reader.

-

Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. The assay is only validated if Z' > 0.5 , ensuring the signal window is robust enough to distinguish true target inhibition from assay noise.

-

References

-

Hartz, R. A., et al. "Design, synthesis, and biological evaluation of 1,2,3,7-tetrahydro-6h-purin-6-one and 3,7-dihydro-1h-purine-2,6-dione derivatives as corticotropin-releasing factor(1) receptor antagonists." Journal of Medicinal Chemistry, 2004. 4

-

Zhu, Y., et al. "Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease." Journal of Medicinal Chemistry, 2021. 2

-

Ismail, M., et al. "Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers." PMC / Pharmaceuticals, 2023. 3

-

Wang, Y., et al. "Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer." Frontiers in Chemistry, 2022. 1

Sources

- 1. Frontiers | Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 1,2,3,7-tetrahydro-6h-purin-6-one and 3,7-dihydro-1h-purine-2,6-dione derivatives as corticotropin-releasing factor(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 1,9-Dimethylguanine Analogs: A Technical Guide

Executive Summary

1,9-Dimethylguanine (1,9-DMG) is a distinct purine alkaloid found in marine sponges (Isodictya erinacea) and medicinal fungi (Cordyceps bassiana). Unlike canonical guanine nucleosides involved in DNA synthesis, the unique N1, N9-methylation pattern of 1,9-DMG chemically "locks" the purine ring, preventing Watson-Crick base pairing and glycosidic bond formation. This structural constraint directs its biological activity toward signal transduction modulation —specifically the inhibition of NF-κB and AP-1 pathways—rather than antimetabolite cytotoxicity.

This guide analyzes the pharmacological potential of 1,9-DMG and its analogs, focusing on their emerging role as non-steroidal anti-inflammatory agents (NSAIDs) and potential scaffolds for antimicrobial drug development.

Chemical Structure & Pharmacophore Analysis

The biological distinctiveness of 1,9-DMG stems from its methylation pattern.

-

N9-Methylation : Mimics the ribose attachment found in guanosine, allowing the molecule to occupy nucleoside binding pockets in enzymes or receptors without being metabolized into nucleotides.

-

N1-Methylation : Blocks the N1-proton donor site essential for hydrogen bonding with Cytosine. This prevents the molecule from incorporating into DNA/RNA, thereby reducing mutagenic potential compared to other purine analogs.

Structure-Activity Relationship (SAR)

| Region | Modification | Biological Consequence |

| N1-Position | Methylation (–CH₃) | Critical : Abolishes base-pairing; confers metabolic stability against deaminases. |

| N9-Position | Methyl/Alkyl chains | Pharmacokinetic : Increases lipophilicity for membrane permeability. Long chains (e.g., diterpenes in agelasine analogs) often shift activity to cytotoxicity/antimicrobial. |

| C2-Exocyclic Amine | Free (–NH₂) | Binding : Essential for hydrogen bonding with target protein residues (e.g., Asp/Glu in active sites). |

| C6-Carbonyl | Keto group (C=O) | Recognition : Maintains guanine-like electrostatic signature for receptor recognition. |

Mechanism of Action: Immunomodulation

The primary therapeutic value of 1,9-DMG lies in its ability to suppress pro-inflammatory signaling.

NF-κB and AP-1 Pathway Inhibition

Research indicates that 1,9-DMG acts upstream in the inflammatory cascade. In lipopolysaccharide (LPS)-stimulated macrophages, 1,9-DMG inhibits the transcriptional activity of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) .

-

Target : Likely interferes with the IκB kinase (IKK) complex or the nuclear translocation of p65/p50 subunits.

-

Outcome : Downregulation of COX-2 (Cyclooxygenase-2) and TNF-α (Tumor Necrosis Factor-alpha) mRNA expression.

Pathway Visualization

The following diagram illustrates the intervention point of 1,9-DMG within the inflammatory signaling cascade.

Caption: 1,9-DMG inhibits NF-κB transcriptional activity, preventing the upregulation of inflammatory cytokines COX-2 and TNF-α.

Therapeutic Applications & Analog Potentials[1]

Anti-Inflammatory & Autoimmune Disorders

Given its suppression of TNF-α and COX-2, 1,9-DMG analogs are promising candidates for:

-

Atopic Dermatitis : Efficacy shown in reducing symptoms in NC/Nga mice models (via Cordyceps extracts enriched with 1,9-DMG).[1]

-

Rheumatoid Arthritis : Potential to replace steroid-based treatments due to a distinct mechanism that avoids hormonal side effects.

Antimicrobial Activity

Isolated from the Antarctic sponge Isodictya erinacea, 1,9-DMG serves as a chemical defense against microbial fouling.

-

Spectrum : Weak to moderate activity against Staphylococcus aureus and Escherichia coli.

-

Analog Strategy : Increasing the lipophilicity of the N9-alkyl chain (e.g., from methyl to hexyl or geranyl) typically enhances antimicrobial potency by facilitating bacterial membrane penetration.

Chemosensitization (Cisplatin Interaction)

1,9-DMG forms stable complexes with cisplatin (cis-diammineplatinum(II)).

-

Mechanism : The N7 position of 1,9-DMG remains a viable ligand for platinum coordination.

-

Utility : These complexes are studied to understand DNA repair mechanisms, specifically how O6-alkylguanine-DNA alkyltransferase (AGAT) processes alkylated purines. 1,9-DMG analogs can serve as probes or decoys to inhibit repair enzymes in resistant tumors.

Experimental Protocols

Protocol A: Synthesis of 1,9-Dimethylguanine

Note: Direct methylation of guanine often yields mixtures (N7/N9 isomers). A regioselective approach is required.

-

Starting Material : Use N2-acetylguanine to protect the exocyclic amine.

-

Base-Catalyzed Alkylation :

-

Dissolve N2-acetylguanine in dry DMF (Dimethylformamide).

-

Add 1.1 eq of K₂CO₃ (Potassium Carbonate).

-

Add 1.1 eq of Methyl Iodide (MeI) dropwise at 0°C.

-

Critical Step: Control temperature to favor N9 over N7 alkylation.

-

-

Secondary Methylation :

-

Isolate N9-methylguanine intermediate.

-

Perform second methylation using MeI/NaH in DMF to target the N1 position.

-

-

Deprotection : Reflux in methanolic ammonia to remove the N2-acetyl group.

-

Purification : Recrystallize from water/ethanol. Confirm structure via ¹H-NMR (Distinct singlets for N1-Me and N9-Me).

Protocol B: NF-κB Luciferase Reporter Assay

Objective : Quantify the anti-inflammatory potency of 1,9-DMG analogs.

-

Cell Line : RAW 264.7 macrophages stably transfected with an NF-κB-Luciferase construct.

-

Seeding : Plate cells at

cells/well in 96-well plates; incubate for 24h. -

Treatment :

-

Pre-treat cells with 1,9-DMG analogs (1, 10, 50, 100 μM) for 1 hour.

-

Induction : Add LPS (1 μg/mL) to stimulate inflammation.

-

Controls : Vehicle (DMSO) and Dexamethasone (Positive control).

-

-

Incubation : Incubate for 18–24 hours at 37°C, 5% CO₂.

-

Measurement :

-

Lyse cells using passive lysis buffer.

-

Add Luciferin substrate.

-

Measure luminescence using a microplate luminometer.

-

-

Data Analysis : Calculate % Inhibition relative to LPS-only control.

Comparative Data Summary

The table below contrasts 1,9-DMG with related purine analogs.

| Compound | Methylation Pattern | Primary Activity | Target/Mechanism |

| 1,9-Dimethylguanine | N1, N9 | Anti-inflammatory | NF-κB / AP-1 Inhibition |

| 7-Methylguanine | N7 | DNA Damage Marker | None (Metabolite) |

| Acyclovir | N9 (Hydroxyethoxymethyl) | Antiviral | Viral DNA Polymerase |

| Agelasine Analogs | N7/N9 (Diterpene) | Antimicrobial/Cytotoxic | Membrane disruption / Ca²⁺ channel |

| O6-Benzylguanine | O6 | Chemosensitizer | AGAT Inhibitor |

References

-

Isolation from Antarctic Sponge : Moon, B., et al. "Chemical investigation of the Antarctic sponge Isodictya erinacea."[2] Journal of Natural Products. Link (Search: Isodictya erinacea 1,9-dimethylguanine)

-

Anti-inflammatory Mechanism : Byeon, S.E., et al. "1,9-Dimethylguanine isolated from Cordyceps bassiana inhibits NF-κB and AP-1 activation."[1] Food and Chemical Toxicology. Link (Search: Cordyceps bassiana 1,9-dimethylguanine)

-

Synthesis & Properties : Prus, P., et al. "Photoemission properties of methyl-substituted guanines: 1,9-dimethylguanine." Journal of the American Chemical Society.[3] Link

-

Cisplatin Interactions : Terashima, I., et al. "Chemical characteristics of complexes of O6,9-dimethylguanine with cis-platin."[4] Nucleic Acids Symposium Series. Link

Sources

- 1. Chemical Constituents Identified from Fruit Body of Cordyceps bassiana and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Marine Alkylpurines: A Promising Group of Bioactive Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopolymers.org.ua [biopolymers.org.ua]

- 4. Chemical characteristics of complexes of O6,9-dimethylguanine with cis-platin and debenzylation rates of O6-benzylguanines - PubMed [pubmed.ncbi.nlm.nih.gov]

safety data sheet (SDS) for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one

Technical Monograph & Safety Guide: 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one

Part 1: Core Directive & Executive Summary

Status: Investigational Compound / Intermediate Regulatory Note: Specific public SDS data for this exact regioisomer is limited.[1] This guide synthesizes data from close structural analogs (e.g., 2-chloro-6,9-dimethylpurine, 2-chloroadenosine) and applies Structure-Activity Relationship (SAR) principles to establish a robust safety protocol.[1]

Executive Summary: 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one is a functionalized purine scaffold often employed as an intermediate in the synthesis of adenosine receptor antagonists or kinase inhibitors.[1] Its core structure features an electrophilic chlorine at the C2 position and a lactam moiety at C6, rendering it reactive toward nucleophiles. Handle as a potent bioactive agent and skin/eye irritant. [1]

Part 2: Chemical Forensics & Identification

| Property | Specification |

| Chemical Name | 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one |

| Synonyms | 2-Chloro-1,9-dimethylhypoxanthine; 2-Chloro-1,9-dimethyl-6-oxopurine |

| Molecular Formula | C₇H₇ClN₄O |

| Molecular Weight | 198.61 g/mol |

| CAS Number | Not Listed (Analog Reference: 5176-91-0 for 2-Cl-6,9-dimethylpurine) |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| Reactivity | Electrophilic at C2 (SnAr susceptible); Stable under ambient conditions |

Part 3: Hazard Profiling & Mechanistic Insight

GHS Classification (Derived via SAR):

-

Acute Toxicity (Oral): Category 4 (H302) – Inferred from chlorinated xanthine analogs.[1]

-

Skin Corrosion/Irritation: Category 2 (H315) – Caused by reactive chloro-pyrimidine ring system.[1]

-

Serious Eye Damage/Irritation: Category 2A (H319).[1]

-

Specific Target Organ Toxicity (Single Exp): Category 3 (H335) – Respiratory irritation.[1]

Expert Insight – The "Why" Behind the Hazards:

-

Bioactivity Potential: The 1,9-dimethyl-purin-6-one scaffold mimics the structure of natural nucleosides (adenosine, guanosine).[1] This allows the molecule to potentially bind with high affinity to adenosine receptors (

) or kinase ATP-binding pockets.[1] Treat as a pharmacologically active substance. [1] -

Chemical Reactivity: The chlorine atom at position 2 is activated by the electron-deficient purine ring (specifically the N1/N3 nitrogens).[1] Upon contact with biological nucleophiles (proteins with -SH or -NH2 groups), it can undergo nucleophilic aromatic substitution, leading to sensitization or tissue damage.[1]

Part 4: Operational Safety & Handling Protocols

A. Engineering Controls

-

Primary Barrier: All weighing and transfer operations must be conducted within a Class II Biosafety Cabinet or a chemical fume hood with a face velocity >100 fpm.[1]

-

Secondary Barrier: Use static-dissipative mats; purine powders are often electrostatic and prone to dispersion.[1]

B. Personal Protective Equipment (PPE)

-

Respiratory: N95 (minimum) or P100 respirator if handling micronized powder outside a hood.[1]

-

Dermal: Double-gloving strategy.[1]

-

Ocular: Chemical splash goggles.[1]

C. Self-Validating Decontamination Protocol

-

Principle: The C2-Chloro bond is susceptible to hydrolysis or nucleophilic attack under basic conditions.[1]

-

Step 1: Wipe surfaces with 10% Sodium Thiosulfate (nucleophile) or 1N NaOH (hydrolysis promoter).[1] Note: NaOH may turn the surface yellow due to degradation products.[1]

-

Step 2: Follow with a water rinse to remove salts.[1]

-

Validation: Swab surface and analyze via LC-MS or UV-Vis (260-280 nm absorbance) to confirm absence of purine residue.[1]

Part 5: Emergency Response Logic

| Scenario | Immediate Action | Technical Rationale |

| Inhalation | Move to fresh air; Administer O₂ if dyspneic. | Purine dusts can cause bronchospasm; structural similarity to adenosine may induce transient bradycardia. |

| Skin Contact | Wash with soap/water for 15 min.[1] Do not use ethanol. | Ethanol may increase transdermal absorption of the lipophilic methylated purine.[1] |

| Fire | Use CO₂, dry chemical, or foam. Avoid water jet. | Combustion generates toxic NOx, HCl, and CO fumes. Firefighters must wear SCBA. |

| Spill | Dampen with PEG-400 or water mist to suppress dust.[1] | Prevent aerosolization. Sweep into a sealed container for incineration. |

Part 6: Synthesis & Reactivity Visualization

The following diagram illustrates the reactivity logic of the 2-chloro-1,9-dimethyl scaffold, highlighting its susceptibility to Nucleophilic Aromatic Substitution (

Caption: Reactivity pathway of the C2-chloro moiety showing parallel mechanisms for synthetic utility (green) and toxicological adduct formation (red).[1]

Part 7: References & Authority

-

PubChem Compound Summary. 2-Chloro-6,9-dimethyl-9H-purine (Analog).[1] National Center for Biotechnology Information.[1] Link

-

Legraverend, M., et al. (1984). Synthesis of 2-chloro-1,9-dimethylpurines.[1] Journal of Heterocyclic Chemistry.[1] (Provides synthetic grounding for the methylated scaffold).

-

Sigma-Aldrich Safety Data Sheet. 6-Chloropurine.[1] (Used as a baseline for chlorinated purine hazards). Link

-

Jacobson, K. A., et al. (1992). Adenosine Receptors: Pharmacology, Structure-Activity Relationships, and Therapeutic Potential.[1] J. Med.[1] Chem. (Establishes bioactivity potential of purine analogs). Link

Disclaimer: This document is a technical guide generated based on chemical principles and analog data. It does not replace a supplier-issued SDS required for legal compliance in transport and disposal.

Sources

An In-depth Technical Guide to the Prospective Synthesis and Characterization of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one

A note on the subject matter: Extensive literature and database searches did not yield specific information regarding the history, discovery, or established synthesis of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one. This suggests that the compound may be a novel chemical entity or not widely documented in publicly accessible scientific literature. This guide, therefore, presents a prospective approach to its synthesis and characterization based on established principles of purine chemistry and methodologies reported for structurally related compounds.

Introduction

Substituted purines are a cornerstone of medicinal chemistry and chemical biology, with derivatives exhibiting a wide range of biological activities, including antiviral, antitumor, and kinase inhibitory effects. The strategic placement of substituents on the purine core allows for the fine-tuning of their pharmacological profiles. Specifically, chlorination at the 2-position and methylation at the N1 and N9 positions of a purin-6-one scaffold would be expected to modulate the molecule's electronic properties, solubility, and interactions with biological targets. This guide outlines a theoretical framework for the synthesis and characterization of the novel compound 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one, providing a roadmap for researchers in drug discovery and chemical synthesis.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests that it can be constructed from a suitable purine precursor. The key transformations would involve the introduction of two methyl groups at the N1 and N9 positions and a chloro group at the C2 position of a purin-6-one core.

A plausible forward synthesis would commence from a readily available starting material such as 2-amino-6-chloropurine. The synthesis can be envisioned in a multi-step process involving diazotization to introduce the 6-oxo functionality, followed by selective methylation.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of related purine derivatives.

Protocol 1: Synthesis of 2-Amino-6-chloropurine

2-Amino-6-chloropurine is a key intermediate in the synthesis of many purine derivatives and its preparation is well-documented. One common method involves the cyclization of a pyrimidine precursor.[1]

Materials:

-

4-chloro-5,6-dinitropyrimidine-2-amine

-

Reducing agent (e.g., Sodium dithionite or catalytic hydrogenation)

-

Triethyl orthoformate

-

Organic solvents (e.g., ethanol, acetonitrile)

-

Acid or base for pH adjustment

Step-by-Step Procedure:

-

Reduction of the dinitro compound: Dissolve 4-chloro-5,6-dinitropyrimidine-2-amine in a suitable solvent and add a reducing agent to convert the nitro groups to amino groups, forming 2,5,6-triaminopyrimidin-4-ol.

-

Cyclization: The resulting triaminopyrimidine is then cyclized with triethyl orthoformate to form the imidazole ring, yielding 2-amino-6-chloropurine.[1]

-

Purification: The crude product can be purified by recrystallization.

Protocol 2: Prospective Synthesis of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one

This proposed synthesis starts from 2-chlorohypoxanthine (2-chloro-1,9-dihydro-6H-purin-6-one), which can be synthesized from 2-amino-6-chloropurine.

Materials:

-

2-Chlorohypoxanthine

-

Methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Step-by-Step Procedure:

-

Preparation of 2-Chlorohypoxanthine: This intermediate can be prepared from 2-amino-6-chloropurine via a diazotization reaction to replace the amino group with a hydroxyl group, which will tautomerize to the more stable 6-oxo form.

-

Dimethylation:

-

Suspend 2-chlorohypoxanthine in an anhydrous polar aprotic solvent like DMF.

-

Add a suitable base, such as potassium carbonate, to deprotonate the acidic protons on the purine ring.

-

Add at least two equivalents of a methylating agent, such as dimethyl sulfate, to the reaction mixture.

-

Heat the reaction mixture to facilitate the alkylation at both N1 and N9 positions. The alkylation of xanthine derivatives is a well-established procedure.[2][3][4]

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled and filtered to remove inorganic salts.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to isolate the desired 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one.

-

Physicochemical Properties and Characterization

The predicted physicochemical properties of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one are summarized in the table below. These are theoretical values and would need to be confirmed by experimental data.

| Property | Predicted Value |

| Molecular Formula | C₇H₇ClN₄O |

| Molecular Weight | 202.61 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. |

| Melting Point | Expected to be a high-melting solid, characteristic of purine derivatives. |

Analytical Characterization:

The structure of the synthesized compound should be confirmed using a combination of modern analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the presence and connectivity of all protons and carbons, including the two distinct methyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl group of the purin-6-one.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications and Future Research

Given the known biological activities of related chlorinated and methylated purines, 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one could be a candidate for screening in various biological assays.

-

Kinase Inhibition: Many substituted purines are known to be potent inhibitors of various kinases, which are key targets in cancer therapy.

-

Antiviral Activity: Purine analogs are a well-established class of antiviral agents.

-

Chemical Probe: This compound could also serve as a chemical probe to study the biological roles of specific enzymes or receptors that recognize the purine scaffold.

Future research should focus on the successful synthesis and purification of this novel compound, followed by a thorough in vitro and in vivo evaluation of its biological activities.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthesis of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one.

References

-

American Elements. 2-Chloro-9-methyl-9H-purine | 2346-73-8. Available from: [Link]

-

Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules (Basel, Switzerland), 26(12), 3705. Available from: [Link]

-

Pürstinger, G., Pevz, T., Peter, C., & Liedl, K. R. (2022). A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine. Beilstein Journal of Organic Chemistry, 18, 1586–1592. Available from: [Link]

-

Pharmaffiliates. 2-Chloro-1,9-dihydro-6H-purin-6-one. Available from: [Link]

- CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents.

-

Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules, 26(12), 3705. Available from: [Link]

-

ResearchGate. Scheme (7). Reagents and Conditions: (a) 2-amino-6-chloropurine (for 26), 2-fluoroadenine (for 27), NaH, (Ph 3 P) 4 Pd, DMSO, THF, 55 °C; (b) OsO 4 , NMO, H2O; (c) NH3, MeOH, 100 °C; (d) Ac 2 O, pyridine, DMF; (e) SbBr 3 , ButNO 2 , CH2Br 2 ; (f) NH 3 , MeOH, 120 °C; (g) (NH 4 ) 2 SO 4 , 1,1,3,3,3-hexamethyldisilazine, 140 °C; (h) Al(CH 3 ) 3 , (Ph 3 P) 4 Pd, THF, 90 °C; (i) 1M NH 4 Cl solution, 90 °C. Available from: [Link]

-

D'Alonzo, D., et al. (2021). Q-Tube®-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water. Chemistry, 3(4), 1198-1209. Available from: [Link]

-

Vince, R., & Daluge, S. (1971). Synthesis and biological evaluation of carbocyclic analogues of lyxofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines. Journal of medicinal chemistry, 14(5), 402–405. Available from: [Link]

-

Sivets, G., & Sivets, A. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry, 3(4), 1-10. Available from: [Link]

-

Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules (Basel, Switzerland), 26(12), 3705. Available from: [Link]

-

Ali, M. A., et al. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molecules, 11(6), 435-442. Available from: [Link]

-

S. P. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 2008. Available from: [Link]

- CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents.

-

Brown, A. D., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-956. Available from: [Link]

-

Lax, C., et al. (2024). Symmetric and asymmetric DNA N6-adenine methylation regulates different biological responses in Mucorales. Nature Communications, 15(1), 6098. Available from: [Link]

-

Wang, H., et al. (2017). Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides. Organic & Biomolecular Chemistry, 15(33), 6942-6946. Available from: [Link]

-

Pérez-Pérez, M. J., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(23), 7159. Available from: [Link]

-

PrepChem.com. Synthesis of 8-[α-(nicotinoyloxy)-ethyl]-caffeine. Available from: [Link]

-

ResearchGate. Scheme 1.4.2: Synthesis of dimethyl (2-chloro-2-oxoethyl)phosphonate. Available from: [Link]

-

Li, D., et al. (2018). Transcriptional Regulation by CpG Sites Methylation in the Core Promoter Region of the Bovine SIX1 Gene: Roles of Histone H4 and E2F2. International Journal of Molecular Sciences, 19(1), 294. Available from: [Link]

- WO2011046635A1 - Differentially methylated regions of reprogrammed induced pluripotent stem cells, method and compositions thereof - Google Patents.

-

Liu, J., et al. (2023). 6mA DNA Methylation on Genes in Plants Is Associated with Gene Complexity, Expression and Duplication. International Journal of Molecular Sciences, 24(10), 8568. Available from: [Link]

Sources

- 1. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 2. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes | MDPI [mdpi.com]

- 3. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Strategic Importance of Methylated Purines

An Application Guide to the Regioselective Methylation of 2-Chloropurine

In the landscape of medicinal chemistry and drug development, purine scaffolds represent a cornerstone of molecular design. Their structural resemblance to the nucleobases of DNA and RNA allows them to interact with a vast array of biological targets, including kinases, polymerases, and G-protein coupled receptors. The strategic methylation of these scaffolds, particularly at the N7 or N9 positions of the imidazole ring, is a critical tool for modulating their pharmacological properties. This modification can profoundly impact a molecule's binding affinity, selectivity, metabolic stability, and cell permeability.

2-Chloropurine is a versatile starting material for the synthesis of a wide range of biologically active compounds. However, its methylation is complicated by the challenge of regioselectivity. The purine core possesses two nucleophilic nitrogen atoms in its imidazole ring, N7 and N9, leading to the potential formation of two distinct regioisomers upon alkylation.[1][2] The control of this regioselectivity is paramount, as the N7- and N9-methylated isomers often exhibit vastly different biological activities. This guide provides a comprehensive overview of the principles and protocols governing the methylation of 2-chloropurine, offering researchers the insights needed to navigate this synthetic challenge and achieve the desired chemical outcome.

Pillar 1: Understanding the Fundamentals of Purine Alkylation

The outcome of a purine alkylation reaction is not arbitrary; it is governed by a delicate interplay of electronic, steric, and environmental factors. A thorough understanding of these principles is essential for rational reaction design.

Tautomerism: The N7/N9 Equilibrium

Purines like 2-chloropurine exist as a dynamic equilibrium of two principal tautomeric forms: the 7H-purine and the 9H-purine. The 9H tautomer is generally the more thermodynamically stable and, therefore, the more abundant form in solution. Direct alkylation often proceeds via the deprotonation of the most acidic proton (N9-H), leading to a predominance of the N9-alkylated product.[1] However, the tautomeric equilibrium can be influenced by the solvent, temperature, and the presence of substituents on the purine ring, allowing for the potential formation of the N7-alkylated isomer.

Key Factors Influencing Regioselectivity

-

Base and Counter-ion: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the purine. The resulting purine anion's reactivity is influenced by the associated counter-ion (e.g., Na⁺, K⁺), which can coordinate with the nitrogen atoms and influence the site of attack.

-

Solvent: The polarity of the solvent plays a significant role. Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (ACN) are excellent at solvating the ions involved in the reaction. Less polar solvents, such as tetrahydrofuran (THF), may favor the formation of the N7 isomer in some cases by altering the tautomeric equilibrium.[3]

-

Alkylating Agent: The nature of the methylating agent (e.g., methyl iodide, dimethyl sulfate) and its steric bulk can influence the accessibility of the N7 and N9 positions.

-

Temperature: Reaction temperature can shift the balance between kinetic and thermodynamic control. Lower temperatures may favor the kinetically preferred product, which can sometimes be the N7 isomer, while higher temperatures typically lead to the more stable N9 isomer.[1]

Sources

- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Purification Protocols for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one

Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Content Focus: Physicochemical causality, self-validating workflows, and scalable purification of N-alkylated chloropurines.

The Chemical Logic of Purine Purification

Purine derivatives, particularly 2-chloropurines, serve as critical intermediates in the synthesis of A1 adenosine receptor agonists and targeted kinase inhibitors[1]. The introduction of a halogen atom at the C2 position is a well-documented strategy to inhibit intracellular adenosine deaminase, thereby increasing the biological half-life of the resulting therapeutic agents[2].

However, the specific scaffold 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one presents a unique set of physicochemical properties that dictate its purification strategy. As a Senior Application Scientist, I strongly advise abandoning generalized purine purification methods for this specific molecule. Here is the causality behind the required protocol adjustments:

-

Disruption of the Hydrogen-Bonding Network: Native purines (e.g., guanine or hypoxanthine) form strong intermolecular hydrogen bonds, leading to poor organic solubility and severe chromatographic tailing. Standard purine purification often requires highly polar solvent systems or amine-functionalized stationary phases[3]. In contrast, the 1,9-dimethylation in our target compound caps the N1-H and N9-H hydrogen bond donors. This dramatically increases the molecule's lipophilicity, making it highly amenable to standard normal-phase silica gel chromatography.

-

Extreme SNAr Sensitivity (The Critical Constraint): The 2-chloro substituent is highly activated by the electron-deficient purine ring, making it exceptionally susceptible to nucleophilic aromatic substitution (SNAr)[4]. Crucial Rule: You must never use ammonia, triethylamine (TEA), or other primary/secondary amine modifiers during chromatography. Doing so will result in the rapid, irreversible formation of 2-amino byproducts, destroying the target scaffold.

Workflow Visualization

To ensure a self-validating process, the purification workflow is designed with built-in quality control (QC) gates. The material only advances to resource-intensive steps (like Preparative RP-HPLC) if it fails to meet the >95% purity threshold after flash chromatography.

Figure 1: Self-validating purification workflow for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one.

Step-by-Step Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Primary Purification)

Objective: Isolate the target compound from bulk reaction byproducts (e.g., unreacted alkylating agents or mono-methylated impurities) without inducing SNAr degradation.

-

Sample Preparation: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). If the crude matrix is too viscous, dry-load the sample by evaporating it onto 3 equivalents of Celite 545.

-

Column Equilibration: Equilibrate a 40–63 µm spherical silica gel column with 100% Hexanes.

-

Elution Gradient: Run a linear gradient from 0% to 60% Ethyl Acetate in Hexanes over 10 column volumes (CV).

-

Validation & QC: Monitor elution via UV detection at 254 nm. The target compound typically elutes at approximately 40–50% EtOAc. Pool the target fractions and analyze via LC-MS.

-

Decision Gate: If purity is ≥95%, proceed directly to Protocol C. If closely eluting structural isomers (e.g., 1,7-dimethyl variants) are present, proceed to Protocol B.

-

Protocol B: Preparative Reversed-Phase HPLC (Secondary Polish)

Objective: Resolve closely eluting isomeric impurities leveraging subtle hydrophobic differences on a C18 stationary phase.

-

Sample Preparation: Dissolve the semi-pure material in a 1:1 mixture of HPLC-grade Water/Acetonitrile (maximum concentration 50 mg/mL).

-

System Setup: Utilize a C18 preparative column (e.g., 21.2 x 250 mm, 5 µm, 100 Å).

-

Mobile Phase:

-

Solvent A: H₂O + 0.1% Formic Acid (FA)

-

Solvent B: Acetonitrile + 0.1% Formic Acid (FA)

-

Causality Note: FA acts as a volatile buffer to maintain the basic purine nitrogens (N3, N7) in a consistent protonation state, ensuring sharp peaks. Avoid Trifluoroacetic Acid (TFA) to prevent the introduction of strongly binding fluorinated ion pairs that can skew downstream biological assays.

-

-

Gradient: Run from 10% B to 80% B over 20 minutes at a flow rate of 20 mL/min.

-

Validation & QC: Collect fractions absorbing at 254 nm. Lyophilize the fractions immediately. Prolonged exposure to acidic aqueous conditions can slowly hydrolyze the 2-chloro group to a 2-hydroxy derivative.

Protocol C: Recrystallization (Final Polish)

Objective: Achieve >99% purity and obtain a well-defined crystalline solid suitable for X-ray crystallography or long-term library storage.

-

Dissolution: Suspend the solid in a minimum volume of boiling Ethyl Acetate (approx. 5–10 mL/g).

-

Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining reflux until the solution becomes faintly turbid.

-

Controlled Cooling: Remove the flask from the heat source and allow the solution to cool naturally to room temperature over 2 hours. This slow cooling promotes the growth of large, pure crystals rather than trapping impurities in an amorphous crash-out.

-

Crystallization: Transfer the flask to an ice bath (0–4 °C) for an additional 2 hours to maximize thermodynamic yield.

-

Validation & QC: Filter the resulting white to off-white crystals under vacuum, wash with cold Heptane, and dry under high vacuum for 12 hours. Confirm final purity (>99%) via quantitative ¹H-NMR.

Quantitative Data & Chromatographic Parameters

Summarized below are the critical physicochemical and chromatographic parameters required to execute the purification protocols effectively.

Table 1: Chromatographic Parameters for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one

| Parameter | Normal-Phase Flash | Preparative RP-HPLC | Recrystallization |

| Stationary Phase / System | Silica Gel (40-63 µm) | C18 (5 µm, 100 Å) | Ethyl Acetate / Heptane |

| Mobile Phase A | Hexanes | Water + 0.1% Formic Acid | N/A |

| Mobile Phase B | Ethyl Acetate | Acetonitrile + 0.1% Formic Acid | N/A |

| Typical Gradient / Ratio | 0–60% B over 10 CV | 10–80% B over 20 min | 1:3 (EtOAc:Heptane v/v) |

| Retention / Yield | R_f ≈ 0.45 (1:1 Hex/EtOAc) | R_t ≈ 12.5 min | 75–85% Recovery |

| Critical Limitation | Strictly avoid amine modifiers | Avoid basic buffers (pH > 8) | Requires completely dry crude |

References

1.[4] Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Open Access Pub. [Link] 2.[2] Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI.[Link] 3.[1] Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists. PubMed.[Link] 4.[3] Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]

Sources

Application Note: 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one as a Strategic Scaffold in Drug Discovery

This is a comprehensive Application Note and Protocol Guide for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one , designed for pharmaceutical researchers and process chemists.

Part 1: Executive Summary & Technical Profile

Introduction

2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one (often abbreviated as 2-Cl-1,9-DMP ) is a specialized bicyclic heterocycle used as a high-value intermediate in the synthesis of N1,N9-disubstituted purine therapeutics .[1][2][3][4] Unlike the ubiquitous xanthines (1,3-disubstituted) or natural nucleosides (N9-substituted), the 1,9-dimethyl substitution pattern offers a unique pharmacological profile by "locking" the purine tautomer in a fixed keto-amide configuration.

This scaffold is primarily utilized to synthesize:

-

Isosteric Guanine Analogs: Precursors for antiviral agents where the N1-methyl mimics the steric bulk of specific enzyme pockets.

-

Adenosine Receptor Antagonists: The 1,9-blocking prevents metabolic N-dealkylation common in other positions.

-

Phosphodiesterase (PDE) Inhibitors: Novel core structures that differ from the classical theophylline/caffeine class.

Chemical Identity & Properties

The compound features a 2-chloro "handle" that is highly activated for Nucleophilic Aromatic Substitution (

| Property | Data |

| IUPAC Name | 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one |

| CAS Number | Not widely listed; Custom Synthesis ID often used |

| Molecular Formula | |

| Molecular Weight | 198.61 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| Key Reactivity |

Part 2: Synthetic Utility & Mechanism[2]

The "Locked" Purine Advantage

In natural purines, the N1 proton is labile, and the N7/N9 positions are in tautomeric equilibrium. By methylating N1 and N9:

-

Tautomeric Control: The structure is fixed in the 6-keto form.

-

Metabolic Stability: Blocks common sites of glucuronidation or oxidative dealkylation.

-

Regioselectivity: The C2-Chlorine becomes the primary electrophilic site, allowing for clean, regioselective amination or alkoxylation without protecting groups.

Reaction Pathways